Magnoline
Description
Historical Trajectories of Magnoline Investigation in Natural Products Chemistry
The investigation into this compound has been documented, primarily through its isolation and characterization from natural sources. One notable instance highlights its isolation from Magnolia sprengeri Pamp., where it was purified using techniques such as high-speed counter-current chromatography (HSCCC) researchgate.net. This process involved a two-step separation, yielding this compound along with other lignans (B1203133) like (-)-maglifloenone and futoenone (B21036) researchgate.net. Such isolation efforts are foundational in natural products chemistry, enabling the structural elucidation and subsequent study of novel or rare compounds.
Academic Significance of this compound in Phytochemical and Pharmacological Sciences
Despite the general academic interest in phytochemicals from the Magnolia genus due to their diverse biological activities, specific and extensive academic significance for this compound itself, particularly in pharmacological sciences, is not widely detailed in readily available public scientific literature. The broader Magnolia genus is recognized for containing various compounds with reported antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, among others magnoliarnd.comnih.govallergyresearchgroup.commdpi.comresearchgate.netresearchgate.netscielo.org.mx. However, these studies predominantly focus on compounds like Magnolol (B1675913) and Honokiol (B1673403), which are distinct from this compound. The limited documented research on this compound suggests that its specific phytochemical and pharmacological profile may not yet be as thoroughly explored or established as those of its more frequently studied counterparts.
Overview of Current Research Paradigms and Emerging Frontiers in this compound Studies
Current research paradigms in natural products chemistry and pharmacology continue to explore plant-derived compounds for potential therapeutic applications. While there is a general trend towards identifying novel bioactive molecules and understanding their mechanisms of action, specific emerging frontiers or extensive ongoing studies focused solely on this compound (CID 362563) are not prominently featured in the current scientific discourse magnoliamontessorischool.netharvard.edumagnoliapublicschools.orgfrontiersin.org. The broader field of Magnolia research continues to investigate its essential oils and various constituents for their antimicrobial, antioxidant, and other biological potentials, often highlighting the more abundant and well-characterized lignans frontiersin.orgbiorxiv.org. The limited publicly accessible data on this compound suggests that it may either be a less abundant compound, or its unique biological activities have yet to attract widespread dedicated research attention within the current paradigms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathway Elucidation of Magnoline
Omics-Based Elucidation of Magnoline Biosynthetic Pathways
The elucidation of intricate metabolic pathways, such as those responsible for neolignan synthesis, heavily relies on integrated omics approaches. These methodologies facilitate the comprehensive identification of precursors, enzymatic machinery, and genetic components integral to the biosynthesis of specialized metabolites.
Untargeted Metabolome Profiling for Precursor Identification
Untargeted metabolome profiling is instrumental in identifying the diverse array of metabolites within a biological system, including potential precursors and intermediates of a biosynthetic pathway. For neolignans, the foundational precursors are monolignols, specifically coniferyl alcohol and sinapyl alcohol, which originate from the cinnamate/monolignol pathway oup.comresearchgate.netnih.gov. Studies conducted on Magnolia obovata, a plant renowned for producing neolignans such as honokiol (B1673403) and magnolol (B1675913), have employed untargeted metabolomic analysis. This research identified a wide spectrum of mass features across various tissues, confirming the presence of these neolignans and their tissue-specific accumulation, notably in bark mdpi.comnih.gov. Although direct untargeted metabolome profiling specifically for this compound's precursors is not extensively detailed in the available literature, its formation is presumed to similarly stem from common phenylpropanoid precursors. For example, the biosynthesis of magnolol has been hypothesized to involve chavicol as a precursor nih.govmdpi.com.
Transcriptome Analysis for Gene Identification
Transcriptome analysis offers critical insights into gene expression patterns, enabling the identification of genes that potentially encode enzymes involved in a biosynthetic pathway. In the context of neolignan biosynthesis, this involves pinpointing genes responsible for oxidases and dirigent proteins. Research in Arabidopsis thaliana has successfully identified AtDP1/AtDIR12, a gene encoding a dirigent protein, and AtLAC5, a laccase gene, as being coexpressed and essential for the biosynthesis of seed-coat protective neolignans oup.comnih.govriken.jpplantae.org. Analogously, in Magnolia officinalis, transcriptome sequencing of tissues known to produce magnolol has been performed to identify genes associated with its biosynthesis, including various laccase enzymes nih.govmdpi.com. A comprehensive transcriptome resource has also been established for Magnolia obovata, revealing significant tissue-specific expression patterns of genes implicated in neolignan biosynthesis mdpi.comnih.govresearchgate.net.
Integrated Multi-Omics Data Analysis for Biosynthetic Gene Correlation
The integration of multi-omics datasets, which combines metabolomic and transcriptomic information, is crucial for correlating specific metabolites with their corresponding biosynthetic genes and for prioritizing key enzymes mdpi.comfrontiersin.org. This integrated approach facilitates a holistic understanding of biosynthetic pathways by identifying robust metabolite-gene associations and minimizing false positives mdpi.com. For instance, in Magnolia obovata, the integration of untargeted metabolome and transcriptome data led to the identification of a specific transcript module (T12 from Weighted Gene Co-expression Network Analysis, WGCNA) that exhibited a strong correlation with the biosynthesis of magnolol and honokiol mdpi.comnih.govresearchgate.net. Further phylogenetic analysis within this module identified candidate genes, including two laccases (Mo_LAC1 and Mo_LAC2) and three dirigent proteins from the DIR-b/d subfamily, as potentially involved in neolignan biosynthesis mdpi.comnih.govresearchgate.net. While these studies focus on other neolignans from Magnolia, the methodologies employed and the identified gene families are directly pertinent to understanding the potential mechanisms underlying this compound biosynthesis.
Table 1: Candidate Genes and Proteins Identified in Magnolia obovata Neolignan Biosynthesis mdpi.com
| Gene/Protein Type | Specific Identifier(s) | Role in Biosynthesis |
| Laccase | Mo_LAC1, Mo_LAC2 | Oxidative coupling of monolignols |
| Dirigent Protein | Three identified | Stereoselective coupling of monolignol radicals |
| (DIR-b/d subfamily) | (specific IDs not provided in source) |
Enzymatic Transformations and Biocatalytic Steps in this compound Formation
The formation of neolignans, including this compound, involves precise enzymatic transformations that dictate the regioselectivity and stereoselectivity of the coupling reactions.
Identification of Laccase Enzymes in Neolignan Biosynthesis
Laccases (LACs) are a class of oxidative enzymes that play a pivotal role in neolignan biosynthesis by catalyzing the oxidation of monolignols, such as coniferyl alcohol and sinapyl alcohol, to generate highly reactive phenoxy radicals oup.comresearchgate.netnih.govbiorxiv.orgoup.com. These radicals serve as crucial intermediates for the subsequent dimerization steps. In Arabidopsis thaliana, the laccase AtLAC5 has been identified as a key enzyme that is coexpressed with a dirigent protein. A mutation in AtLAC5 resulted in a notable decrease in the abundance of specific feruloylcholine (FC)-conjugated neolignans oup.comnih.gov. Furthermore, in Magnolia officinalis, laccases have been hypothesized and experimentally confirmed to catalyze the synthesis of magnolol from chavicol, with MoLAC14 identified as a pivotal enzyme in this particular process nih.govmdpi.com. This underscores the significant role of laccases in the formation of the biphenyl (B1667301) structures characteristic of many neolignans, including this compound.
Synthetic Methodologies and Analog Development in Magnoline Research
Structure-Activity Relationship (SAR) Studies of Magnoline and its Analogues
Computational Design and Predictive Modeling for Structural Optimization
Computational design and predictive modeling play a crucial role in the structural optimization of Magnolol (B1675913) and Honokiol (B1673403) derivatives, facilitating the rational design of new compounds with improved pharmacological profiles. Molecular docking studies are frequently employed to predict ligand-protein interactions at a molecular level, which is essential for delineating structure-activity relationships (SAR) of neolignan analogs researchgate.net. For instance, docking studies have been used to assess the putative binding modes of neolignans like 4-O-methylhonokiol, Magnolol, and Honokiol, and their analogs, into the active sites of cannabinoid receptors (CB1R and CB2R), revealing the importance of a hydroxyl moiety in forming strong hydrogen bonds with specific amino acid residues (Ser383 in CB1R and Ser285 in CB2R). The orientation of the alkyl chain within the CB1R also influences binding affinity, as explained by binding free-energy (∆G) data.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as the Comparative Molecular Similarity Index Analysis (CoMSIA) approach, have been developed to describe the quantitative relationship between the structure of Magnolia officinalis-derived compounds and their biological activities, particularly against non-small cell lung cancer cell lines researchgate.net. These models identify key steric and electrostatic data points that contribute significantly to anticancer activity, providing insights for further structural modifications researchgate.net.
Theoretical calculations, including bond dissociation enthalpy (BDE(OH)) calculations, are utilized to explore the chain-breaking antioxidant activity of hydroxylated and methoxylated Magnolol derivatives. These computational methods help rationalize experimental results and highlight the crucial role of intramolecular hydrogen bonds in enhancing antioxidant potential. Furthermore, computational tools and platforms like Openfold, AutoDockTools, and Watvina are used for structural simulation and molecular modification of enzymes involved in Magnolol biosynthesis, enabling the docking of substrate small molecules with enzymes and their mutants. Molecular dynamics simulations, often conducted using packages like GROMACS, provide further insights into the stability of protein-ligand interactions. Evolutionary computation and genetic algorithms are also applied in structural optimization to select optimal design alternatives based on defined criteria, increasing the speed and quality of design choices in chemical and structural engineering.
Correlation of Structural Features with Biological Activities in In Vitro Models
Extensive in vitro studies have correlated the structural features of Magnolol and Honokiol derivatives with a diverse range of biological activities.
Anticancer Activities: Derivatives of Magnolol and Honokiol exhibit significant cytotoxic activity against various human cancer cell lines. For example, semi-synthesized Magnolol derivatives have shown promising in vitro anticancer activities, with one compound (compound 6a) demonstrating cytotoxic activity against four human cancer cell lines with IC50 values ranging from 20.43 to 28.27 µM. This compound also significantly inhibited the migration and invasion of MDA-MB-231 cells in wound-healing and transwell assays. Similarly, Honokiol derivatives have been synthesized and evaluated for their antitumor activity, with a promising compound (5a) exhibiting higher anti-proliferative activity (IC50 value of 10.41 µM) and inhibiting invasion and migration of I-10 cells. Bi-magnolignan, a derivative isolated from Magnolia officinalis, has shown antineoplastic effects and strong inhibitory activity against various tumor cells, with IC50 values ranging from 0.4 to 7.5 µM, notably lower than Honokiol (18.8 to 56.4 µM). The presence of active hydroxyl and allyl groups on the benzene (B151609) rings of bi-magnolignan, similar to Honokiol and Magnolol, is attributed to their potent activities.
Anti-inflammatory Effects: Magnolol, Honokiol, and their derivatives possess anti-inflammatory properties. Studies have shown that derivatization of Magnolol and Honokiol can modulate their biological properties, including anti-inflammatory effects. Certain derivatives have significantly inhibited the release of inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated mouse cells (RAW 264.7). Magnolol generally exhibits strong anti-inflammatory potential, followed by derivatives like diacetylmagnolol.
Antioxidant Activity: The antioxidant activity of Magnolol derivatives is influenced by structural modifications. The introduction of hydroxyl groups ortho to the phenolic OH in Magnolol significantly increases its chain-breaking antioxidant activity, as measured by the rate constant of the reaction with ROO• radicals (k_inh). For instance, mono- and dihydroxy Magnolol derivatives showed k_inh values of 2.4 × 10⁵ M⁻¹s⁻¹ and 3.3 × 10⁵ M⁻¹s⁻¹, respectively, compared to Magnolol's 6.1 × 10⁴ M⁻¹s⁻¹. Conversely, a di-methoxylated derivative was less reactive than Magnolol, while the insertion of both hydroxyl and methoxyl groups showed no significant effect. The allyl groups and phenolic hydroxyls on the phenyl rings are considered active groups for the antioxidant and anti-aging effects of Magnolol.
Cannabinoid and Opioid Receptor Modulation: Magnolia neolignans, including Magnolol, Honokiol, and 4-O-methylhonokiol, have shown selective affinity towards cannabinoid receptors, particularly CB2R. For example, 4-O-methylhonokiol displayed a selective affinity for CB2R (Ki = 0.29 µM), while Magnolol and Honokiol showed Ki values of 1.4 µM and 1.94 µM for CB2R, respectively. The presence of a hydroxyl moiety is crucial for forming strong hydrogen bonds within the CB1R and CB2R active sites. A shift from a hydroxyl to a methoxy (B1213986) group impacts binding affinity, particularly for CB1R versus CB2R.
Other Biological Activities:
Anti-aging: Structural modifications of Magnolol have led to derivatives with enhanced anti-aging effects, with specific derivatives showing superior activity compared to Magnolol in Caenorhabditis elegans models.
Antimicrobial/Antifungal: Magnolol and Honokiol, along with their derivatives, exhibit antibacterial and antifungal activities. For instance, Magnolol and Honokiol effectively inhibit the growth of fungal pathogens like Saprolegnia parasitica (EC50 values of 4.92 mg/L and 4.38 mg/L, respectively) and Neopestalotiopsis ellipsospora. Magnolol has also demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).
Antidiabetic: Some Magnolol and Honokiol derivatives have shown promising anti-insulin resistance effects in in vitro cell models.
Antiproliferative: Derivatization of Magnolol or Honokiol by introducing a 1,3,5-triazine (B166579) ring has resulted in compounds with promising broad-spectrum antiproliferative potential against various human cancer cell lines (e.g., MCF-7, HepG2, A549, BxPC-3).
The following tables summarize some detailed research findings on the biological activities of Magnolol and Honokiol derivatives in in vitro models:
Table 1: In Vitro Cytotoxic Activity of Magnolol and Honokiol Derivatives
| Compound / Derivative | Target Cell Line(s) | IC50 Value (µM) | Reference |
| Magnolol derivative 6a | Human cancer cell lines (4 types) | 20.43 - 28.27 | |
| Honokiol derivative 5a | I-10 cells | 10.41 | |
| Bi-magnolignan | Various tumor cells | 0.4 - 7.5 | |
| Honokiol | Various tumor cells | 18.8 - 56.4 | |
| Magnolol/Honokiol derivatives with 1,3,5-triazine ring (Compound 2) | MCF-7, HepG2, A549, BxPC-3 | 5.57 - 8.74 |
Table 2: Antioxidant Activity of Magnolol and its Hydroxylated/Methoxylated Derivatives
| Compound / Derivative | Chain-breaking Antioxidant Activity (k_inh, M⁻¹s⁻¹) | Structural Feature | Reference |
| Magnolol | 6.1 × 10⁴ | - | |
| Monohydroxy Magnolol derivative | 2.4 × 10⁵ | Hydroxyl group ortho to phenolic OH | |
| Dihydroxy Magnolol derivative | 3.3 × 10⁵ | Two hydroxyl groups ortho to phenolic OH | |
| Di-methoxylated Magnolol derivative | 1.1 × 10⁴ | Two methoxy groups |
Table 3: Cannabinoid Receptor Binding Affinities of Magnolia Neolignans
| Compound | CB1R Ki (µM) | CB2R Ki (µM) | Reference |
| 4-O-methylhonokiol | 3.85 | 0.29 | |
| Magnolol | 17.82 | 1.4 | |
| Honokiol | 14.55 | 1.94 | |
| Tetrahydromagnolol | 19.08 | 0.99 |
Molecular Mechanisms of Magnoline S Biological Activity
Cellular and Subcellular Target Identification and Interaction
Magnoline's molecular actions are characterized by its ability to engage with specific cellular components, primarily through enzyme inhibition. While extensive research exists on related compounds like Magnolol (B1675913) concerning receptor binding, direct evidence for this compound's interaction with classical membrane receptors or ion channels is less documented in current literature.
Current research indicates that this compound primarily acts by targeting intracellular kinases rather than classical cell surface receptors. Specifically, this compound has been identified as a direct inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and Extracellular signal-Regulated Kinase 2 (ERK2). citeab.comnih.govguidetopharmacology.org This interaction occurs within the active pockets of these kinases, where this compound competes with adenosine (B11128) triphosphate (ATP) for binding. citeab.comnih.gov
This compound demonstrates potent inhibitory effects on several key enzymes involved in cell signaling and extracellular matrix remodeling. Its primary enzymatic targets are ERK1 and ERK2, crucial components of the mitogen-activated protein kinase (MAPK) pathway.
Detailed Research Findings on Enzyme Inhibition:
| Enzyme Target | Mechanism of Action | IC₅₀ Value (this compound) | Functional Consequence | Source |
| ERK1 | ATP-competitive inhibition at active pocket | 87 nM | Suppression of downstream signaling, cell proliferation, and transformation | citeab.comnih.govguidetopharmacology.org |
| ERK2 | ATP-competitive inhibition at active pocket | 16.5 nM | Suppression of downstream signaling, cell proliferation, and transformation | citeab.comnih.govguidetopharmacology.org |
| RSK2 | Inhibition of activation (downstream of ERK1/2) | Not specified (indirect) | Suppression of NF-κB transactivation and epithelial-to-mesenchymal transition (EMT) | citeab.comnih.govguidetopharmacology.orgguidetopharmacology.org |
| MMP-2 | Inhibition of gene expression and activity | Not specified | Reduced cell migration and invasion | citeab.comnih.govguidetopharmacology.org |
| MMP-9 | Inhibition of gene expression and activity | Not specified | Reduced cell migration and invasion | citeab.comnih.govguidetopharmacology.org |
This compound's inhibition of ERK1/2 leads to a subsequent suppression of RSK2 (ribosomal S6 kinase 2) activation. citeab.comnih.govguidetopharmacology.orgguidetopharmacology.org This cascade further impacts downstream targets of RSK2, including activating transcription factor 1 (ATF1) and c-Jun, as well as the activator protein 1 (AP-1) complex, by inhibiting their transactivation activities. nih.gov Furthermore, this compound has been observed to inhibit the gene expression and enzymatic activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes critical for extracellular matrix degradation and cellular invasion. citeab.comnih.govguidetopharmacology.org
Direct evidence specifically detailing this compound's interactions with ion channels and their functional consequences is not extensively reported in the provided scientific literature. Studies on related Magnolia compounds, such as Magnolol and Honokiol (B1673403), indicate modulation of GABA-A receptors, but this activity has not been directly attributed to this compound in the available research.
Current research specifically on this compound does not provide detailed findings regarding its direct interactions with nucleic acids (DNA or RNA) or the induction of conformational changes in these macromolecules. Studies on nucleic acid interactions often focus on metal ions or proteins, which are distinct from this compound's reported mechanisms of action. herts.ac.uknih.govnih.govciteab.com
Ion Channel Interactions and Functional Consequences
Modulation of Intracellular Signaling Pathways
A significant aspect of this compound's biological activity involves its capacity to modulate several intracellular signaling pathways, particularly those central to inflammatory processes and cell fate.
This compound plays a crucial role in mitigating inflammatory responses by interfering with key signaling cascades. A primary mechanism involves its inhibitory effect on the NF-κB (nuclear factor-kappa B) transactivation activity. This inhibition is directly linked to this compound's suppression of the ERK1/2-RSK2 signaling pathway. citeab.comnih.govguidetopharmacology.org
Key Modulations in Inflammatory Signaling:
| Signaling Pathway/Molecule | Effect of this compound | Research Finding | Source |
| NF-κB transactivation | Inhibited | Suppression via ERKs/RSK2 pathway | citeab.comnih.govguidetopharmacology.org |
| MAPK pathway (ERK1/2) | Inhibited | Direct targeting of ERK1/2 kinase activity | citeab.comnih.govguidetopharmacology.org |
| COX-2 protein levels | Suppressed | Abrogates EGF-induced increase | citeab.comnih.govguidetopharmacology.org |
| Epithelial-to-Mesenchymal Transition (EMT) markers | Modulated | Suppresses N-cadherin, Snail, Vimentin; elevates E-cadherin | citeab.comguidetopharmacology.org |
This compound has been shown to abrogate the increase in epidermal growth factor (EGF)-induced cyclooxygenase-2 (COX-2) protein levels. citeab.comnih.govguidetopharmacology.org COX-2 is a key enzyme in prostaglandin (B15479496) synthesis, a mediator of inflammation. The suppression of ERK1/2 activity by this compound is believed to be instrumental in inhibiting RSK2-mediated NF-κB transactivation activity, thereby contributing to its anti-inflammatory effects. citeab.com Beyond direct enzymatic inhibition, this compound also influences cellular processes like epithelial-to-mesenchymal transition (EMT), a process associated with inflammation and disease progression, by modulating the expression of EMT marker proteins such as N-cadherin, E-cadherin, Snail, and Vimentin. citeab.comguidetopharmacology.org
Cell Survival and Apoptotic Pathways (e.g., PI3K/AKT/mTOR, Caspases)
This compound has been shown to influence critical cell survival and apoptotic pathways. In studies involving gastric cancer (GC) cells, this compound treatment has been observed to inhibit the activation of Protein Kinase B (AKT), subsequently leading to the inhibition of the AKT/mammalian Target of Rapamycin (mTOR) pathway. This inhibition is a key mechanism through which this compound induces apoptosis in these cells. researchgate.net The PI3K/AKT/mTOR pathway is widely recognized as a central regulatory mechanism that promotes the growth and proliferation of tumor cells while simultaneously inhibiting autophagy. researchgate.net Furthermore, research indicates that this compound-treated GC cells can trigger the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn can inhibit the activation of AKT. researchgate.net
Autophagic Processes and Regulatory Mechanisms
This compound plays a role in modulating autophagic processes. It has been demonstrated that this compound induces autophagy in gastric cancer cells by inhibiting the AKT/mTOR pathway. researchgate.net The PI3K/AKT/mTOR pathway is a well-established regulator of autophagy, with its activation typically promoting tumor cell growth and proliferation and suppressing autophagic processes. researchgate.net
Oxidative Stress Response Pathways
This compound impacts cellular responses to oxidative stress. Studies have revealed that this compound treatment in gastric cancer cells can lead to the significant production of Reactive Oxygen Species (ROS). researchgate.net These ROS act as an upstream factor, regulating the JNK and AKT signaling pathways and contributing to JNK phosphorylation. researchgate.net
Regulation of Gene Expression by this compound
Information specifically detailing this compound's direct regulation of gene expression, including transcriptional control mechanisms, post-transcriptional and translational regulation, and epigenetic modulation, is not extensively available in the current literature focusing solely on this compound (PubChem CID: 362563). However, the general principles of these regulatory mechanisms are well-understood in cellular biology.
Transcriptional Control Mechanisms (e.g., Promotor Regulation)
Transcriptional control is a primary level of gene expression regulation, determining whether a gene is transcribed into messenger RNA (mRNA). news-medical.netsamford.edu This process involves RNA polymerase binding to a promoter region, often facilitated or inhibited by various transcription factors and regulatory proteins. news-medical.netsamford.edunih.govlibretexts.org These regulatory proteins can bind to control elements, which may be proximal (close to the promoter) or distal (enhancers or silencers), influencing the rate of transcription. news-medical.netsamford.edunih.govnih.gov While these mechanisms are fundamental to gene expression, specific data on how this compound directly influences promoter regulation or the activity of particular transcription factors for gene expression is not detailed in the available information.
Post-transcriptional and Translational Regulation
Post-transcriptional regulation occurs after mRNA has been transcribed but before it is translated into protein. wikipedia.orgjcancer.org This level of control can involve processes such as alternative splicing, mRNA stability, nuclear export, and the binding of RNA-binding proteins (RBPs) or microRNAs (miRNAs) to regulate mRNA degradation or translation. nih.govjcancer.orgyoutube.com Translational regulation specifically controls the rate at which mRNA is translated into protein, often targeting the initiation step. nih.govijbs.com Despite the importance of these regulatory layers in controlling protein synthesis and cellular function, specific research findings detailing this compound's direct involvement in post-transcriptional or translational regulation are not provided in the current search results.
Mechanisms of Antimicrobial and Antiviral Action
Current scientific literature provides limited direct experimental data on the specific molecular mechanisms by which this compound exerts antimicrobial and antiviral effects. While this compound is recognized as a component found in certain Magnolia species, such as Magnolia fuscata leaves, research into its biological activities has not yet yielded detailed insights into its direct mechanistic pathways against microorganisms or viruses. chemicalbook.com
Antibacterial Mechanisms (e.g., Cell Membrane Disruption, Metabolic Interference)
Specific research detailing this compound's direct antibacterial mechanisms, such as its ability to disrupt bacterial cell membranes or interfere with metabolic processes, is not extensively documented in the current scientific literature. The mechanisms of antibacterial action for other Magnolia-derived compounds, like Magnolol, often involve compromising cell membrane integrity, leading to leakage of intracellular components and inhibition of metabolic activities. However, these findings are not directly transferable to this compound without specific studies.
Antifungal Mechanisms (e.g., Cell Integrity, Metabolism)
Similarly, direct evidence and detailed research findings on this compound's specific antifungal mechanisms, including its impact on fungal cell integrity or metabolism, are not widely available in the scientific literature. Studies on related compounds, such as Magnolol, have shown effects on fungal cell membrane damage and interference with lipid metabolism, but these observations pertain to distinct chemical entities.
Pharmacological Investigations of Magnoline in Preclinical Models
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are fundamental tools in pharmacological research, enabling detailed mechanistic studies under controlled laboratory conditions. These models provide insights into cellular responses, molecular pathways, and potential therapeutic targets.
Organoid and Three-Dimensional (3D) Culture SystemsOrganoids and 3D cell culture systems represent a significant advancement over traditional two-dimensional (2D) cultures by mimicking the complex architecture and functionality of human organs and tissues more closelyamsbio.comthermofisher.comsigmaaldrich.comupmbiomedicals.comols-bio.commdpi.com. These models are increasingly used in cancer research, drug discovery, and regenerative medicine to provide a more accurate representation of in vivo cellular responses and interactionsamsbio.comthermofisher.comsigmaaldrich.comupmbiomedicals.com. While these systems are crucial for understanding complex biological processes, specific studies on the effects of Magnoline (CID 362563) within organoid or 3D culture systems have not been identified in the reviewed literature.
In Vivo Animal Models for Efficacy and Mechanistic Elucidation
In vivo animal models are critical for evaluating the efficacy, pharmacokinetics, and mechanistic effects of potential therapeutic agents in a whole-organism context, bridging the gap between in vitro findings and human clinical applications scantox.comminervaimaging.comnih.gov.
Analytical and Bioanalytical Methodologies for Magnoline Research
Extraction and Purification Techniques for Research Samples
The initial step in Magnoline research often involves its extraction and purification from plant material, such as the bark or flowers of Magnolia species, where it co-occurs with other related lignans (B1203133) like magnolol (B1675913) and honokiol (B1673403). Various techniques are employed to efficiently isolate these compounds.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the extraction, purification, and preconcentration of analytes from complex matrices. This method leverages the differential partitioning of compounds between a liquid sample and a solid sorbent. For lignans like honokiol and magnolol, multiwalled-carbon-nanotubes-based matrix solid-phase dispersion extraction (MSPD-SPE) and dispersive micro-solid-phase extraction (DMSPE) coupled with high-performance liquid chromatography (HPLC) have been developed. These methods have demonstrated good linearity, precision, and acceptable recoveries for magnolol and honokiol, suggesting their applicability for this compound. For instance, a method using 0.06 g of carboxyl-modified multiwalled carbon nanotubes as sorbent and 1.5 mL of methanol (B129727) as elution solvent achieved recoveries of 90.23% to 101.10% for honokiol and magnolol, with relative standard deviations (RSDs) ranging from 3.5% to 4.8%. Another study utilizing DMSPE reported mean recoveries of 97.3% and 101.5% for honokiol and magnolol, respectively, with detection limits as low as 0.0097 ng/mL for honokiol and 0.0231 ng/mL for magnolol. These findings indicate the high efficiency and sensitivity achievable with SPE-based methods for lignan (B3055560) extraction.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental separation technique that relies on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is widely applied for isolating target compounds from complex biological fluids and plant extracts. LLE has been successfully employed for the determination of magnolin (B20458) and epimagnolin A, closely related lignans to this compound, in rat plasma. In such applications, LLE is performed with an internal standard, followed by chromatographic separation. The principle of LLE makes it suitable for the initial separation of this compound from crude plant extracts or biological samples, as it allows for the selective partitioning of lipophilic lignans into an appropriate organic solvent.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an advanced "green" extraction technology that utilizes supercritical fluids, most commonly supercritical carbon dioxide (scCO2), as the extraction solvent. SFE offers advantages such as adjustable solvation power by varying pressure and temperature, and the absence of residual organic solvents in the final extract. This technique has been extensively studied for the extraction of active principles, including magnolol and honokiol, from Magnolia officinalis. Research has shown that SFE pressure and temperature significantly influence the percentage of extractable solids and the recovery of these lignans. For example, a study on Magnolia officinalis found that a pressure setting of 20 MPa in SFE resulted in a magnolol:honokiol ratio of approximately 35:1, indicating high selectivity for magnolol. SFE has also been used to obtain extracts from Magnolia figo, which were subsequently analyzed by gas chromatography-mass spectrometry (GC-MS). The application of SFE for Magnolia bark extracts demonstrates its effectiveness in isolating lignans, making it a viable method for this compound extraction.
Chromatographic Separation Techniques for this compound Quantification and Profiling
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, ensuring its purity for research and analysis.
High-Performance Liquid Chromatography (HPLC-DAD)
High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) is a widely used analytical technique for the separation, characterization, and quantitative determination of various compounds, including lignans. HPLC-DAD is crucial for assessing the purity of isolated this compound. For instance, in the isolation and purification of this compound from Magnolia sprengeri using high-speed counter-current chromatography (HSCCC), the purity of the separated this compound was determined to be over 95% by HPLC.
HPLC-DAD methods are also routinely employed for the quantitative determination of related lignans, such as magnolol and honokiol, in Magnolia extracts and dietary supplements. Typical chromatographic conditions for lignans often involve reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol and water, often acidified with formic acid. For example, a method for magnolol and honokiol used an acetonitrile/0.2% formic acid (75/25, v/v) mobile phase at a flow rate of 1 mL/min, with detection at 290 nm. Another HPLC-DAD method for hydrophilic compounds in Magnoliae officinalis cortex utilized an Agilent Zorbax SB-C18 column with gradient elution of water-acetic acid (pH 3.0) and methanol, setting wavelengths at 265 nm and 328 nm for different compounds. These parameters highlight the versatility of HPLC-DAD for the analysis of diverse compounds within Magnolia extracts, including this compound.
Gas Chromatography (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is extensively used for profiling the volatile chemical components and essential oils derived from various Magnolia species. These analyses provide a comprehensive understanding of the plant's chemical composition, which is valuable when studying this compound within its natural matrix.
GC-MS has been applied to analyze the chemical composition of Magnolia essential oils, identifying major components such as terpenoids (e.g., 1,8-cineole, linalool, (+)-citronellal). Studies on Magnolia nilagirica and Magnolia champaca have identified numerous bioactive constituents and volatile profiles using GC-MS, respectively. Furthermore, GC-MS has been employed to analyze the volatile chemical components in Magnolia sinostellata flower buds at different developmental stages. While direct quantification of this compound via GC-MS might require specific derivatization protocols due to its structure, the technique remains crucial for characterizing the broader chemical environment from which this compound is extracted and for identifying other co-occurring compounds.
Compound Names and PubChem CIDs
Thin-Layer Chromatography (TLC/HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are versatile and widely used separation techniques for qualitative and quantitative analysis of compounds in mixtures mdpi.comnih.govresearchgate.net. These methods rely on the differential affinities of compounds for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an organic solvent system) mdpi.comresearchgate.net. As the mobile phase ascends the plate by capillary action, components of a sample migrate at varying distances based on their polarity and interactions with the stationary phase researchgate.net.
TLC is often employed for rapid screening, identification, and quality control of plant materials and various substance classes, including alkaloids, lipids, and carbohydrates mdpi.com. HPTLC offers improved sample application, higher separation efficiencies, reduced mobile phase consumption, and faster analysis times compared to classical TLC austinpublishinggroup.com. For quantification, chromatograms can be scanned in absorbance mode at a specific wavelength oup.comfrontiersin.org. While TLC/HPTLC methods have been developed for related compounds like magnolol and honokiol, including their quantification in dietary supplements oup.comfrontiersin.orgnih.gov, specific published research detailing the application of TLC or HPTLC solely for the analysis and quantification of this compound (CID 362563) is limited in the reviewed literature. Nonetheless, these techniques could serve as preliminary tools for the qualitative assessment of this compound's presence in extracts and for monitoring purification processes.
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, identification, and quantification of chemical compounds. These methods provide detailed information about a molecule's composition, structure, and interaction with electromagnetic radiation. Although these techniques are foundational in chemical research, specific detailed applications for this compound (CID 362563) are not widely reported in the available scientific literature.
Mass Spectrometry (MS) Applications in Metabolite Analysis
Mass Spectrometry (MS) is a powerful analytical technique that identifies and quantifies molecules by measuring their mass-to-charge ratio (m/z) researchgate.netresearchgate.net. It is widely applied in metabolomics for the comprehensive profiling of small molecules in complex biological samples researchgate.netresearchgate.netscielo.org.mx. MS can be coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) to separate compounds before their detection, enhancing sensitivity and selectivity researchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical approach for determining the structure and dynamics of molecular systems. It exploits the magnetic properties of certain atomic nuclei to provide detailed information about a compound's chemical environment. NMR is highly valued for its ability to provide precise structural information and for the quantitative determination of small molecules in complex mixtures.
In NMR, the intensity of a signal is directly proportional to the number of nuclei contributing to it, forming the basis for quantitative NMR (qNMR). Different types of NMR, such as ¹H NMR and ¹³C NMR, focus on specific nuclei. While NMR has been successfully applied for the qualitative and quantitative analysis of related compounds like magnolol and honokiol in plant extracts and dietary supplements, including the use of calibration curves for quantification mdpi.com, specific published studies detailing the NMR spectroscopic data or its application for the structural research and quantification of this compound (CID 362563) are not found in the reviewed literature.
UV-Vis Spectroscopy for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the amount of UV or visible light absorbed or transmitted by a sample at discrete wavelengths. This property is influenced by the sample's composition and concentration. The Beer-Lambert law forms the basis of quantitative analysis using UV-Vis spectroscopy, stating that absorbance is directly proportional to the concentration of the absorbing substance and the path length of the light through the sample.
UV-Vis spectrophotometers are commonly used for the detection and quantification of various chemical compounds, including biomolecules like nucleic acids and proteins, and for quality control in different industries nih.gov. The wavelength of maximum absorbance (λmax) is typically used for analytical measurements. While UV-Vis spectroscopy is a routine tool for detecting chromophores and determining concentrations in solutions, specific research detailing the UV-Vis absorption characteristics or its application for the detection and quantification of this compound (CID 362563) is not available in the provided search results.
Advanced Bioanalytical Assays for this compound Detection in Biological Matrices
Bioanalytical assays are crucial for measuring the concentrations of drugs and their metabolites in biological samples such as blood, plasma, serum, or tissues. These methods are essential for pharmacokinetic (PK) studies and ensuring the safety and efficacy of drug products. Effective sample preparation is vital to isolate analytes from complex biological matrices, reducing interferences and enhancing assay sensitivity.
The development and validation of bioanalytical methods are subject to stringent regulatory guidelines to ensure reliable and reproducible data. While various bioanalytical methods are employed for a wide range of compounds in biological matrices, specific advanced bioanalytical assays developed solely for the detection and quantification of this compound (CID 362563) in biological matrices are not described in the reviewed literature.
Immunoassays (e.g., ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are plate-based assay techniques designed for detecting and quantifying soluble substances like peptides, proteins, antibodies, and hormones in biological samples. ELISA relies on highly specific antigen-antibody interactions. In a typical sandwich ELISA format, a capture antibody is immobilized on a microplate, binding the target antigen from the sample. A detection antibody, often labeled with an enzyme, then binds to the captured antigen, and a substrate is added to produce a measurable colored product proportional to the antigen concentration.
ELISA offers high analytical sensitivity and specificity, making it a valuable diagnostic tool. While immunoassays are widely used for various biological targets, no specific immunoassay, such as an ELISA, for the direct detection or quantification of this compound (CID 362563) in biological matrices was identified in the available literature.
Biosensor Development
The field of biosensor development for natural compounds, including those derived from Magnolia species, is a dynamic area of research. Biosensors offer advantages such as rapid detection, high sensitivity, and portability, making them attractive alternatives to conventional analytical techniques. However, direct research focusing solely on the development of biosensors specifically engineered for the detection of this compound is not extensively reported in the current scientific literature.
Current Research Landscape While direct biosensor development for this compound is limited, studies on closely related neolignans, such as honokiol and magnolol, provide insights into potential analytical avenues. These compounds, often co-occurring with this compound in Magnolia extracts, possess phenolic hydroxyl groups that confer electrochemical activity researchgate.netresearchgate.netresearchgate.netresearchgate.net. This inherent electrochemical property has been leveraged in analytical methods like micro high-performance liquid chromatography with electrochemical detection (microHPLC-ECD) for the determination of honokiol and magnolol, demonstrating high sensitivity with detection limits as low as 0.13 pg researchgate.netresearchgate.net. Similarly, electrochemical sensors employing modified electrodes, such as those based on copper-chelated porous coordination networks and carbon nanotubes, have been developed for the simultaneous sensing of magnolol and honokiol, exhibiting specific redox potentials and good sensitivities (e.g., 46.677 µA mM⁻¹ for magnolol) researchgate.netresearchgate.net. These findings suggest that electrochemical transduction could be a promising principle for future this compound biosensor development, given its structural similarities to these electrochemically active analogues.
Furthermore, while not directly for this compound detection, Magnolia plant extracts have been utilized in the green synthesis of nanomaterials, which are then incorporated into biosensors for other analytes. For instance, Magnolia grandiflora leaf extract has been used in the hydrothermal synthesis of nickel-doped copper ferrite (B1171679) nanoparticles for electrochemical immunosensors designed to detect C-reactive protein (CRP) researchgate.net. Similarly, Magnolia kobus has been employed in the green synthesis of copper nanoparticles for general biosensing applications austinpublishinggroup.commdpi.comwipo.int. This highlights the utility of Magnolia-derived materials in biosensor fabrication, albeit not yet for this compound as the target analyte.
Potential Avenues and Challenges The development of biosensors for this compound would likely involve either electrochemical or optical transduction mechanisms, given their widespread applicability in biosensing and the electrochemical characteristics of related compounds matesy.dearxiv.orgrp-optical-lab.com.
Electrochemical Biosensors: These biosensors operate by converting a biological recognition event into an electrical signal (e.g., current, potential, or impedance change) amazon.commdpi.commdpi.com. Given the electrochemical activity of magnolol and honokiol, this compound could potentially be detected directly via its redox properties using modified electrodes. The challenge lies in achieving high selectivity for this compound amidst other electroactive compounds present in complex biological or botanical matrices. Strategies involving molecularly imprinted polymers (MIPs) or specific biorecognition elements (if identified) could enhance selectivity.
Optical Biosensors: These devices detect biomolecular interactions by measuring changes in optical properties such as fluorescence, absorbance, or surface plasmon resonance (SPR) arxiv.orgrp-optical-lab.com. For this compound, an optical biosensor would require a specific interaction that results in a measurable optical signal change. This could involve a label-free approach, or the use of fluorescent labels if a suitable binding partner is identified.
Absence of Detailed Research Findings and Data Tables Due to the limited direct research specifically on the development of biosensors for this compound, detailed research findings and specific performance data tables (e.g., detection limits, linear ranges, sensitivities) for this compound biosensors cannot be presented at this time. The existing literature primarily focuses on chromatographic and spectroscopic methods for this compound and its analogues, or the use of Magnolia extracts in the synthesis of biosensor components for other target molecules.
Future Directions Future research in this area would benefit from exploring novel biorecognition elements specific to this compound, such as aptamers or molecularly imprinted polymers, which could provide the necessary selectivity for direct detection in complex samples. Furthermore, integrating nanomaterials with electrochemical or optical transducers could enhance sensitivity and enable miniaturized, portable devices for rapid and on-site analysis of this compound.
Advanced Research Topics and Future Directions in Magnoline Science
Nanotechnology Applications for Magnoline Delivery Systems in Research Models
The inherent challenges associated with this compound's bioavailability, such as its limited water solubility and significant first-pass metabolism, have driven extensive research into nanotechnology-based delivery systems nih.govresearchgate.net. Nanoscale formulations offer advantages including enhanced targeting, protection against degradation, and controlled release, thereby maximizing therapeutic benefits and potentially minimizing side effects researchgate.netresearchgate.net.
Liposomal encapsulation has emerged as a promising strategy to improve the delivery and efficacy of this compound. Studies have demonstrated that encapsulating Magnolol (B1675913) within liposomes can significantly enhance its inhibitory effects on cellular processes compared to the free compound. For instance, Magnolol encapsulated by liposomes was investigated for its ability to inhibit vascular smooth muscle cell (VSMC) proliferation, a key event in restenosis following percutaneous transluminal coronary angioplasty (PTCA) nih.gov.
Research findings indicate that liposome-encapsulated Magnolol exhibited higher inhibitory efficiency on cell viability than pure Magnolol. Specifically, 1,2-diacyl-Sn-glycero-3-phosphocholine (EPC) liposomes demonstrated greater efficiency in inhibiting VSMCs compared to 1,2-dipalmitoyl-Sn-glycero-3-phosphocholine (DPPC) liposomes nih.gov. The size of liposomes encapsulating Magnolol tended to increase, while the addition of cholesterol was found to reduce the liposome (B1194612) diameter nih.gov. Further analysis showed that DMPC liposomes, with a mean size of 25.27 nm, had the most potent inhibitory effect on smooth muscle cells, and encapsulation efficiency varied with lipid composition (DSPC > DPPC > DMPC) nih.gov. Liposomal encapsulation also contributes to improved drug solubility, stability, and sustained release, reducing potential adverse reactions nih.gov.
Table 1: Characteristics and Efficacy of this compound Liposomal Formulations in Research Models
| Liposome Type | Mean Size (nm) | Encapsulation Efficiency (%) | Key Finding in VSMC Proliferation | Reference |
| EPC | Increased | Not specified | Higher inhibitory efficiency than pure Magnolol and DPPC | nih.gov |
| DPPC | Increased | Not specified | Lower inhibitory efficiency than EPC, higher than pure Magnolol | nih.gov |
| DMPC | 25.27 | Not specified (but lowest among DSPC, DPPC, DMPC) | Best inhibitory effect on smooth muscle cells | nih.gov |
| Fructus Xanthii & Magnolia liliiflora Volatile Oils Liposomes | 95.1 ± 3.6 | 67.10 ± 6.08 (Magnolia liliiflora volatile oil) | Sustained release for allergic rhinitis treatment in mice | nih.gov |
The development of this compound nanoparticle formulations aims to overcome its poor water solubility and enhance its physicochemical properties, leading to improved therapeutic outcomes nih.govdntb.gov.ua. Magnolol nanoparticles have been successfully synthesized, demonstrating significant improvements in water solubility due to reduced particle size, transformation from a crystalline to an amorphous structure, and the formation of hydrogen bonds with nanoparticle carriers nih.gov.
In research models, Magnolol nanoparticles have shown promising biological activities. They effectively attenuated TNF-α-induced vascular cell adhesion molecule-1 (VCAM-1) expression in endothelial cells in vitro and in the aortic endothelium of mice nih.gov. This effect was mediated through the modulation of ERK, AKT, and NF-κB signaling pathways nih.gov. Furthermore, Magnolol nanoparticles inhibited TNF-α-induced leukocyte adhesion to endothelial cells, suggesting their potential as a therapeutic formulation for preventing atherosclerosis and inflammatory diseases nih.gov.
Specific formulations, such as those prepared with Soluplus® and Poloxamer 188, resulted in Magnolol nanoparticles (MNs) with an average particle size of 78.53 ± 5.4 nm and a drug loading efficiency of 42.50 ± 1.57% dntb.gov.ua. These MNs exhibited fast drug release kinetics and enhanced permeation of Magnolol in Caco-2 transcellular transport studies dntb.gov.ua. Another study successfully constructed Magnolol-loaded PLGA-PEG nanoparticles, with a mean hydrodynamic size ranging from 200.1 to 260.2 nm, which were effective in suppressing allergen-induced airway hyperresponsiveness and collagen deposition in a chronic murine model of allergic asthma neb.com. Green-synthesized silver nanoparticles using Magnolia alba leaf extracts, with a mean diameter of 40 nm, also demonstrated significant anticancer activity against HCT-116 human colon cancer cells, surpassing the effects of the leaf extracts alone.
Table 2: Characteristics and Efficacy of this compound Nanoparticle Formulations in Research Models
| Nanoparticle Type | Mean Size (nm) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Key Research Finding | Reference |
| Magnolol Nanoparticles (Soluplus®/Poloxamer 188) | 78.53 ± 5.4 | 42.50 ± 1.57 | Not specified | Attenuated TNF-α-induced VCAM-1 expression; improved water solubility | nih.govdntb.gov.ua |
| Magnolol-loaded PLGA-PEG Nanoparticles | 230 | Not specified | 90.5 ± 5 | Suppressed allergic asthma in mice | neb.com |
| Magnolia alba Silver Nanoparticles (MAgNPs) | 40 | Not specified | Not specified | Significant anticancer activity against HCT-116 colon cancer cells |
Liposomal Encapsulation
Combinatorial Approaches with Other Therapeutic Agents in Research Models
Combinatorial therapy, involving the co-administration of this compound with other therapeutic agents, is an emerging area of research aimed at enhancing efficacy, overcoming drug resistance, and achieving synergistic effects in various disease models. This approach leverages this compound's diverse pharmacological properties to augment the actions of conventional or targeted therapies.
In a mouse model of LPS-induced acute lung injury (ALI) overlapped with allergic pulmonary inflammation, the combined treatment of Magnolol with secukinumab (an IL-17 inhibitor) was investigated. This combination revealed intricate immunomodulatory effects, where both agents contributed to inhibiting IL-17 and promoting M2 macrophage polarization, which in turn enhanced the production of anti-inflammatory cytokines such as IL-4, IL-5, IL-10, and IL-13, crucial for lung repair and inflammation resolution. However, it was also observed that this specific combination could exacerbate allergic responses and increase OVA-specific IgE, potentially worsening ALI outcomes. Interestingly, Magnolol pretreatment alone demonstrated a higher potency in reducing neutrophils and enhancing IFN-γ, suggesting its standalone potential in mitigating severe asthma symptoms and modulating immune responses.
Beyond direct combination studies, the isomer of this compound, Honokiol (B1673403), has been extensively explored as a potential adjunct in combination therapies. Honokiol's anti-cancer, anti-inflammatory, and immunomodulatory properties make it a valuable candidate for enhancing the efficacy of various agents. Preclinical studies have shown that Honokiol can enhance the effectiveness of conventional chemotherapies, including cisplatin (B142131) and paclitaxel, as well as receptor tyrosine kinase (RTK) inhibitors like cabozantinib (B823) and erlotinib, and monoclonal antibodies (mAbs) such as cetuximab. Notably, Honokiol combined with mAbs has demonstrated promise in preclinical studies by reactivating the immune system and reducing tumor growth in resistant models. Its potential to overcome resistance has been highlighted in preclinical studies involving renal cell carcinoma (RCC), head and neck squamous cell carcinoma (HNSCC), and non-small cell lung cancer.
Epigenetic Modulation by this compound Beyond Gene Expression
Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression, cellular differentiation, and responses to environmental cues. Research is increasingly exploring how natural compounds like this compound can modulate these epigenetic mechanisms, offering new avenues for therapeutic intervention.
This compound has been identified as an epigenetic modulator, particularly impacting histone modifications, which are post-translational changes to histone proteins that influence chromatin structure and gene transcription. Studies have shown that Magnolol induces cell death through PI3K/Akt-mediated epigenetic modifications nih.gov. A consistent finding in melanoma cell lines treated with Magnolol is a global decrease in the active histone mark H3K4me3 nih.govnih.gov. Conversely, the repressive histone mark H3K9me3 was observed to increase in response to DNA damage induced by Magnolol nih.gov. These Magnolol-induced alterations in histone modifications were found to be reversible upon activation of the Akt pathway nih.gov.
Furthermore, Magnolol and its methoxylated derivative, 2-O-methylmagnolol (MM1), have been shown to inhibit the expression of class I histone deacetylases (HDACs) in hepatocellular carcinoma (HCC) cell lines, such as Huh7 and HepG2 dntb.gov.ua. This inhibition of HDACs by Magnolol and MM1 leads to the promotion of p21 expression and p53 acetylation, both of which are critical tumor suppressor mechanisms. The observed effects on HDACs are consistent with Magnolol's established anticancer properties. In combinatorial approaches, treatment of melanoma cells with Magnolol alongside targeted therapies (e.g., BRAF/MEK inhibitors dabrafenib/trametinib) or chemotherapy (e.g., docetaxel) also resulted in similar changes to histone marks, specifically the downregulation of H3K4me3 and upregulation of H3K9me3 nih.gov.
Table 3: this compound's Impact on Histone Modifications in Research Models
| Histone Mark | Effect of this compound Treatment | Context/Mechanism | Reference |
| H3K4me3 | Decreased (global) | PI3K/Akt pathway modulation, associated with cell death in melanoma | nih.govnih.gov |
| H3K9me3 | Increased | Response to DNA damage in melanoma cells | nih.gov |
| Class I HDACs | Inhibited expression | In hepatocellular carcinoma cells, leading to p21 expression and p53 acetylation | dntb.gov.ua |
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to DNA bases, primarily cytosine, which can regulate gene expression and maintain genomic stability. Aberrant DNA methylation profiles are frequently observed in various diseases, including cancer, and represent potential targets for therapeutic interventions.
While this compound is recognized for its broad anticancer properties and its ability to modulate epigenetic mechanisms researchgate.net, direct experimental findings detailing specific DNA methylation changes induced by this compound are not extensively reported in the current literature. General discussions suggest that natural compounds can influence DNA methylation patterns. For instance, Magnolol has been found to induce DNA fragmentation in non-small cell lung cancer cells in a dose-dependent manner nih.gov. Although DNA fragmentation is a severe form of DNA damage, which can be linked to broader epigenetic dysregulation, specific studies directly demonstrating this compound's ability to alter DNA methylation patterns (e.g., hyper- or hypo-methylation of specific gene promoters) were not identified in the provided research. Future research could focus on elucidating the precise mechanisms by which this compound might influence DNA methylation and its implications for gene expression and disease progression.
Non-coding RNA Regulation
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are pivotal regulators of gene expression and are implicated in various physiological and pathological processes, including cancer nih.govfrontiersin.org. Research into the active constituents of Magnolia species, such as magnolol and its derivatives, has revealed their capacity to modulate ncRNA expression, suggesting a novel mechanism of action.
For instance, 2-O-methylmagnolol, a methoxylated derivative of magnolol, has been shown to upregulate the lncRNA growth arrest specific 5 (GAS5). This upregulation contributes to enhanced apoptosis in skin cancer cells, thereby improving their anti-tumor activity both in vitro and in vivo nih.govnih.gov. Furthermore, magnolol has been observed to induce abnormal expression of miRNAs in human osteosarcoma cells frontiersin.org. These findings highlight the potential of this compound-related compounds to influence cellular processes by targeting ncRNA pathways, opening avenues for therapeutic interventions.
This compound-Microbiome Interactions in Research Models
The intricate relationship between this compound and its related compounds with the host microbiome is an emerging area of research, particularly in the context of gut health and systemic effects. Studies in various research models have demonstrated that active components from Magnolia species, such as magnolol, can significantly modulate gut microbiota composition and function.
Magnolol, a lignan (B3055560) isolated from Magnolia officinalis, has been shown to promote antioxidant capacity, improve gut health, and alter the gut microbiota and metabolites in weanling piglets mdpi.com. This modulation includes reversing gut microbiota imbalance, such as increasing the abundance of Ruminococcaceae and decreasing Firmicutes, which in turn can improve lipid metabolism disorders dovepress.com.
Further detailed research in mice models has revealed that magnolol treatment can lead to a marked increase in the relative abundance of beneficial probiotic bacteria, such as Lactobacillus. Concurrently, it reduces the relative abundance of potentially pathogenic or less beneficial genera, including Odoribacter, Bacteroides, Prevotellaceae_UCG_001, and Alistipes mdpi.com. Similarly, an alcohol extract of Magnolia officinalis (containing magnolol) was found to significantly increase beneficial microorganisms like Lactobacillus, Blautia, and Saccharomyces cerevisiae, while decreasing pathogenic bacteria such as Plesiomonas and Aeromonas tandfonline.com. These microbiome alterations contribute to protective effects against intestinal injury and cognitive impairment, underscoring the gut-brain axis modulation by Magnolia compounds dovepress.comtandfonline.comnih.gov.
Table 1: Impact of Magnolol on Gut Microbiota Composition in Research Models
| Research Model | Compound | Observed Microbiota Changes (Example Genera/Families) | Reference |
| Piglets | Magnolol | Increased Ruminococcaceae, decreased Firmicutes | dovepress.com |
| Mice | Magnolol | Increased Lactobacillus | mdpi.com |
| Mice | Magnolol | Decreased Odoribacter, Bacteroides, Prevotellaceae_UCG_001, Alistipes | mdpi.com |
| Zebrafish | Magnolia officinalis extract (containing magnolol) | Increased Lactobacillus, Blautia, Saccharomyces cerevisiae | tandfonline.com |
| Zebrafish | Magnolia officinalis extract (containing magnolol) | Reduced Plesiomonas, Aeromonas | tandfonline.com |
Computational and In Silico Approaches in this compound Research
Computational and in silico methodologies are indispensable tools in modern drug discovery, accelerating the understanding of compound mechanisms and facilitating the design of novel therapeutic agents. In this compound research, these approaches are extensively applied to predict interactions, analyze structure-activity relationships, and elucidate complex biological networks.
Molecular docking and dynamics simulations are widely employed to investigate the binding affinity and dynamic interactions of this compound and its related compounds with various biological targets. These techniques provide atomic-level insights into how these compounds interact with proteins in a solvated environment, complementing traditional experimental methods mdpi.com.
For instance, molecular docking and dynamics simulations have been utilized to study the interactions of magnolol derivatives with serine/threonine protein kinase researchgate.net and EGFR tyrosine kinase in the context of non-small cell lung cancer . Honokiol, another key lignan from Magnolia, has been identified as a lead structure for inhibiting enzymes crucial in Alzheimer's disease progression, including beta-site APP-cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), glutaminyl cyclase (QC), and glycogen (B147801) synthase kinase-3β (GSK-3β), based on docking and molecular dynamics simulations mdpi.com. Furthermore, these simulations have explored the binding of magnolol and honokiol to human serum albumin (HSA) researchgate.net and even their potential as inhibitors against SARS-CoV-2 targets tandfonline.comtandfonline.com.
Molecular dynamics simulations, in particular, allow for the study of dynamic interactions, such as motions, fluctuations of residues, and movement in specific protein domains, providing a more comprehensive understanding than static docking models mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational method that establishes mathematical correlations between the chemical structures of compounds and their biological activities amazon.comwikipedia.org. This approach is crucial for predicting the activity of new chemical entities and guiding the design of more potent and selective compounds.
In this compound research, QSAR models have been developed for compounds derived from Magnolia officinalis, particularly in the search for agents against non-small cell lung cancer researchgate.netresearchgate.net. The Comparative Molecular Field Analysis (CoMSIA) approach has been successfully used to create 3D-QSAR models for a series of magnolol derivatives. These models show high efficiency in predicting biological activity (e.g., pIC50 values), with strong correlation coefficients indicating a robust relationship between structural descriptors and biological effects researchgate.netresearchgate.net. The insights gained from these models aid in identifying favorable structural properties for enhancing the inhibitory activity of Magnolia lignans (B1203133) .
Table 2: Representative 3D-QSAR Model Performance for Magnolia officinalis Derivatives
| Model Type | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | R²pred (External Prediction) | SEE (Standard Error of Estimate) | Reference |
| CoMSIA | 0.81 | 0.51 | 0.80 | 0.03 | researchgate.net |
Bioinformatics and systems biology, particularly network pharmacology, offer a holistic perspective on the complex mechanisms of action of natural compounds like those found in Magnolia species. Network pharmacology analyzes the intricate relationships between drugs, their targets, and disease pathways, providing a comprehensive understanding of multi-target drug effects techscience.comijpsonline.comfrontiersin.org.
This approach has been instrumental in decoding the mechanisms of magnolol in various conditions. For instance, network pharmacology combined with transcriptomic analysis elucidated magnolol's role in treating asthma, identifying 33 asthma-related targets involved in pathways such as positive regulation of cytokine production and Th17 cell differentiation ijpsonline.com. In periodontitis, network pharmacology analysis of magnolol identified core targets including AKT1, MAPK8, MAPK14, TNF, and TP53, with mechanisms mainly related to TNF, PI3K/Akt, and MAPK signaling pathways techscience.com.
Furthermore, systems biology approaches have been applied to investigate Magnolia officinalis effects on localized fat, revealing the involvement of the AMP-activated protein kinase (AMPK) signaling pathway researchgate.netnih.gov, and on hypertension, predicting mechanisms related to the PI3K-Akt-NO pathway, K_V pathway, and Ca2+ channels frontiersin.org. These bioinformatics tools facilitate the identification of gene targets and functional enrichment analysis, providing a broader understanding of the therapeutic potential of this compound and its related compounds ijpsonline.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Challenges and Opportunities for this compound Research Translation
The translation of this compound research from laboratory findings to clinical applications presents both challenges and significant opportunities. A primary challenge lies in the physicochemical properties of some Magnolia lignans, such as magnolol and honokiol, which are hydrophobic. This characteristic can limit their solubility and release in aqueous environments, posing difficulties for certain drug delivery formulations, such as chewing gum core.ac.uk. This necessitates the development of advanced formulation strategies to improve bioavailability and efficacy.
Despite these challenges, the pleiotropic nature of compounds like honokiol, which can act on the body through multiple pathways, offers broad therapeutic potential across various conditions affecting the central nervous, cardiovascular, and gastrointestinal systems wikipedia.org. This multi-target activity is a significant opportunity, as it may lead to more effective treatments with reduced likelihood of resistance development.
Opportunities also abound in leveraging the rapidly advancing field of computational methods. In silico approaches, including molecular docking, QSAR modeling, and network pharmacology, can significantly accelerate the drug discovery process by predicting biological activity, optimizing drug design, and reducing the time and cost associated with traditional research researchgate.netdrughunter.com. These computational tools can help in identifying novel targets and pathways, designing new molecules with enhanced properties, and understanding complex drug-disease interactions, thereby streamlining the translation of this compound research into innovative therapeutic strategies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and quantifying Magnoline in plant extracts?
- Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification. Validate the method with spike-and-recovery experiments to account for matrix effects in plant extracts. Include calibration curves using certified this compound standards and report limits of detection (LOD) and quantification (LOQ) . For isolation, employ column chromatography with silica gel or Sephadex LH-20, followed by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. How can researchers standardize this compound quantification across heterogeneous biological samples?
- Answer : Implement a two-step normalization protocol:
Internal normalization : Spike samples with deuterated this compound (e.g., this compound-d4) as an internal standard to control for extraction efficiency .
External calibration : Use matrix-matched calibration standards (e.g., spiking this compound into blank tissue homogenates) to account for inter-sample variability . Report intra- and inter-day precision values (CV% <15%) .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in vitro?
- Answer : Use factorial designs to test dose-response relationships (e.g., 0.1–100 µM this compound) and time-course experiments (6–72 hours). Include positive controls (e.g., known kinase inhibitors) and negative controls (vehicle-only treatments). For target identification, combine RNA sequencing with phosphoproteomic profiling, followed by pathway enrichment analysis (e.g., KEGG, GO) .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects?
- Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., cell type, exposure duration, this compound purity). Design follow-up experiments using isogenic cell lines to isolate genetic factors. Apply partial least squares regression (PLSR) to model the interplay between concentration-dependent effects and cellular context . Validate findings with orthogonal assays (e.g., ELISA for cytokines and TUNEL assays for apoptosis) .
Q. What strategies improve the bioavailability of this compound in preclinical models?
- Answer : Optimize formulation using nanoemulsions or liposomes to enhance solubility. Use pharmacokinetic (PK) studies in rodents to measure Cmax, Tmax, and AUC0–24h. Pair with bile-duct cannulation to assess enterohepatic recirculation. For tissue distribution, employ quantitative whole-body autoradiography (QWBA) or LC-MS/MS on homogenized organs .
Q. How can in silico models be leveraged to predict this compound’s off-target interactions?
- Answer : Use molecular docking (e.g., AutoDock Vina) to screen this compound against the Human Kinome or GPCR databases. Validate predictions with surface plasmon resonance (SPR) binding assays. Apply machine learning (e.g., random forests) to integrate docking scores with physicochemical properties (logP, polar surface area) for risk prioritization .
Data Analysis & Interpretation
Q. What statistical approaches resolve variability in this compound’s cytotoxicity across cancer cell lines?
- Answer : Apply hierarchical clustering to group cell lines by sensitivity. Use ANOVA with post-hoc Tukey tests to compare IC50 values. Integrate omics data (e.g., transcriptomics) via weighted gene co-expression network analysis (WGCNA) to identify biomarkers of response .
Q. How do researchers differentiate artifact signals from true pharmacological effects in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
